molecular formula C11H19N3 B13190671 3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole

3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13190671
M. Wt: 193.29 g/mol
InChI Key: BTKJKZXCETVYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring attached to a pyrrolidine moiety, which is further substituted with diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable pyrazole derivative and a diethyl-substituted pyrrolidine can be catalyzed by acids or bases to form the desired compound. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole
  • 3-(4,4-Diethylpyrrolidin-3-yl)-1H-indole

Uniqueness

3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(4,4-diethylpyrrolidin-3-yl)-1H-pyrazole

InChI

InChI=1S/C11H19N3/c1-3-11(4-2)8-12-7-9(11)10-5-6-13-14-10/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,13,14)

InChI Key

BTKJKZXCETVYMU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC=NN2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.